Formestane

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse du Formestane implique l'oxydation de la 5alpha-3-androstène-17-one avec du peroxyde d'hydrogène dans de l'acide formique pour produire un intermédiaire époxyde. Cet intermédiaire, sans isolement, donne la 3alpha,4beta-dihydroxy-5alpha-androstane-17-one .

Méthodes de Production Industrielle : Dans les milieux industriels, le this compound est préparé sous forme de formulation en dépôt intramusculaire. La préparation consiste à dissoudre le principe actif dans un solvant approprié, suivi de la stérilisation et du conditionnement en flacons unidoses pour injection intramusculaire .

Analyse Des Réactions Chimiques

Types de Réactions : Le Formestane subit plusieurs types de réactions chimiques, notamment :

Oxydation : Conversion des androgènes en œstrogènes par inhibition de l'enzyme aromatase.

Réduction : Réduction du groupe cétone en groupe hydroxyle.

Substitution : Formation de divers dérivés par substitution de différents groupes fonctionnels.

Réactifs et Conditions Courants :

Oxydation : Peroxyde d'hydrogène dans de l'acide formique.

Réduction : Borohydrure de sodium ou hydrure de lithium et d'aluminium.

Substitution : Divers agents halogénants et nucléophiles.

Principaux Produits :

4-Hydroxyandrostènedione : Le principal produit formé à partir de l'oxydation des androgènes.

4-Hydroxytestostérone : Un stéroïde androgène faible formé comme prohormone.

4. Applications de la Recherche Scientifique

Le this compound a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé de référence dans l'étude des inhibiteurs de l'aromatase.

Biologie : Étudié pour ses effets sur les processus cellulaires dépendants des œstrogènes.

Industrie : Utilisé dans le développement de nouveaux inhibiteurs de l'aromatase et d'agents thérapeutiques connexes.

5. Mécanisme d'Action

Le this compound exerce ses effets en inhibant de manière irréversible l'enzyme aromatase, qui convertit les androgènes en œstrogènes . En bloquant cette conversion, le this compound réduit les niveaux d'œstrogènes dans l'organisme, inhibant ainsi la croissance des cellules cancéreuses du sein sensibles aux œstrogènes . Les cibles moléculaires comprennent l'enzyme aromatase et les récepteurs des œstrogènes .

Applications De Recherche Scientifique

Pharmacological Properties

Formestane functions by inhibiting the aromatase enzyme, which is responsible for converting androgens into estrogens in peripheral tissues. This reduction in estrogen levels is crucial for treating hormone-sensitive breast cancers. Clinical studies have demonstrated that this compound significantly lowers plasma estrogen levels, leading to antitumor activity, particularly in postmenopausal women with advanced breast cancer.

Clinical Applications

-

Breast Cancer Treatment

- Efficacy : this compound has shown objective response rates of 20-30% in heavily pretreated patients with advanced breast cancer. The median duration of response ranges from 8 to 14 months .

- Dosage : It is typically administered intramuscularly at doses of 250 mg or 500 mg biweekly, with higher doses associated with improved response rates .

- Comparison with Other Treatments : In comparative studies, this compound's efficacy is comparable to that of oral tamoxifen and megestrol acetate, although it requires intramuscular administration .

- Elderly Patients

- Transdermal Formulations

Case Studies

- Study on Advanced Breast Cancer : A pilot study involving 147 postmenopausal women demonstrated a 22% partial response rate and a similar rate of disease stabilization. The low toxicity profile makes this compound a valuable option for patients who have failed other therapies .

- Elderly Population Study : A study involving 35 elderly patients showed that this compound induced significant suppression of estradiol levels and resulted in a median response duration of 9.5 months, highlighting its effectiveness in this demographic .

Comparative Efficacy Table

| Treatment | Response Rate (%) | Median Duration of Response (months) | Administration Route | Toxicity Profile |

|---|---|---|---|---|

| This compound (250 mg) | 20-30 | 8-14 | Intramuscular | Low; local reactions common |

| Tamoxifen | Varies | Varies | Oral | Moderate; includes hot flashes |

| Megestrol Acetate | Similar | Similar | Oral | Higher cardiovascular risks |

Mécanisme D'action

Formestane exerts its effects by irreversibly inhibiting the aromatase enzyme, which converts androgens into estrogens . By blocking this conversion, this compound reduces estrogen levels in the body, thereby inhibiting the growth of estrogen-sensitive breast cancer cells . The molecular targets include the aromatase enzyme and estrogen receptors .

Comparaison Avec Des Composés Similaires

Le Formestane est unique parmi les inhibiteurs de l'aromatase en raison de sa structure stéroïdienne et de sa liaison irréversible à l'enzyme aromatase . Les composés similaires comprennent :

Exémestane : Un autre inhibiteur stéroïdien de l'aromatase avec un mécanisme d'action similaire.

Anastrozole : Un inhibiteur non stéroïdien de l'aromatase qui est actif par voie orale.

Letrozole : Un autre inhibiteur non stéroïdien de l'aromatase utilisé dans le traitement du cancer du sein.

L'unicité du this compound réside dans son inhibition irréversible de l'aromatase et son utilisation sous forme d'injection intramusculaire en dépôt, tandis que d'autres inhibiteurs comme l'Anastrozole et le Letrozole sont actifs par voie orale .

Activité Biologique

Formestane, also known as 4-hydroxyandrostenedione, is a steroidal aromatase inhibitor primarily used in the treatment of hormone receptor-positive breast cancer in postmenopausal women. Its mechanism of action involves the irreversible inhibition of the aromatase enzyme, which is crucial for estrogen biosynthesis. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and safety profile based on various studies.

This compound functions as a suicide inhibitor of the aromatase enzyme (CYP19). By binding irreversibly to this enzyme, it prevents the conversion of androgens to estrogens, leading to a significant reduction in circulating estrogen levels. This mechanism is particularly beneficial in treating estrogen-dependent tumors such as breast cancer. The need for resynthesis of the aromatase enzyme after this compound administration means that its effects can be long-lasting .

Clinical Efficacy

Numerous clinical trials have assessed the efficacy of this compound in advanced breast cancer. Below are key findings from various studies:

In a comparative study against megestrol acetate (MGA), both treatments exhibited similar antineoplastic activity; however, this compound was associated with fewer severe cardiovascular events and weight gain . In another trial focusing on elderly patients, this compound demonstrated a 51% overall response rate with significant suppression of estrogen levels .

Safety Profile

This compound has been noted for its relatively low toxicity compared to other hormonal therapies. In clinical trials, common side effects included:

- Hot flashes and sleep disturbances : More prevalent in patients receiving this compound compared to MGA .

- Leukopenia : Mild leukopenia was observed, indicating some degree of hematological impact .

- Cardiovascular events : this compound had a lower incidence of severe cardiovascular issues compared to MGA, making it a preferable option for certain patient populations .

Case Studies and Research Findings

- Elderly Patients : A study involving elderly patients showed that this compound effectively suppressed estrogen levels and resulted in significant tumor response rates, particularly in soft tissue metastases .

- Long-term Studies : Longitudinal studies have indicated that this compound can maintain low estrogen levels for extended periods, which is critical for managing hormone-sensitive cancers .

- Metabolic Studies : Research on metabolic pathways has shown that this compound is metabolized into several active metabolites, which may contribute to its therapeutic effects and provide insights into monitoring treatment efficacy .

Propriétés

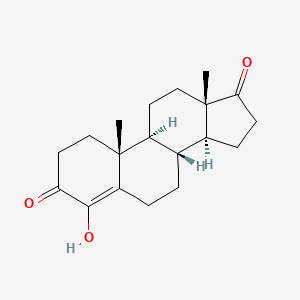

IUPAC Name |

(8R,9S,10R,13S,14S)-4-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-10-8-15(20)17(22)14(18)4-3-11-12-5-6-16(21)19(12,2)9-7-13(11)18/h11-13,22H,3-10H2,1-2H3/t11-,12-,13-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVMTWJCGUFAOD-KZQROQTASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C(=C1CCC3C2CCC4(C3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C(=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3034113 | |

| Record name | 4-Hydroxyandrostenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Formestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Formestane is a second generation, irreversible, steroidal aromatase inhibitor. It inhibits the aromatase enzyme responsible for converting androgens to estrogens, thereby preventing estrogen production. Breast cancer may be estrogen sensitive or insensitive. A majority of breast cancers are estrogen sensitive. Estrogen sensitive breast cancer cells depend on estrogen for viability. Thus removal of estrogen from the body can be an effective treatment for hormone sensitive breast cancers. Formestane has been targeted specifically for the treatment of postmenopausal women. Unlike premenopausal women who produce most estrogen in the ovaries, postmenopausal women produce most estrogen in peripheral tissues with the help of the aromatase enzyme. Formestane, an aromatase inhibitor, can thus help to decrease the local production of estrogen by blocking the aromatase enzyme in peripheral tissues (ie. adispose tissue of the breast) to treat hormone sensitive breast cancer. | |

| Record name | Formestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

566-48-3 | |

| Record name | Formestane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Formestane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Formestane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08905 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 566-48-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=282175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyandrostenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3034113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Androsten-4-ol-3,17-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FORMESTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PUB9T8T355 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.